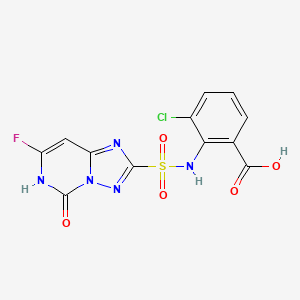

Cloransulam-desethyl

説明

Cloransulam-desethyl is a sulfonamide herbicide known for its effectiveness in controlling broadleaf weeds in soybean fields. It is a derivative of cloransulam-methyl, with the chemical formula C12H7ClFN5O5S and a molecular weight of 387.73 g/mol . This compound is characterized by its ability to inhibit the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cloransulam-desethyl involves several steps, starting from readily available raw materials. The key steps include:

Formation of the triazolopyrimidine ring: This involves the reaction of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

Chlorination and Fluorination: The chlorination and fluorination steps are carried out to introduce the chlorine and fluorine atoms into the molecule.

Desethylation: The final step involves the removal of the ethyl group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions: Cloransulam-desethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction may produce reduced sulfonamide compounds .

科学的研究の応用

Herbicidal Applications

Cloransulam-desethyl is primarily utilized as a herbicide for controlling a variety of broadleaf weeds in crops such as soybeans and peanuts. Its efficacy stems from its ability to inhibit specific enzymes involved in the biosynthesis of amino acids, which are vital for plant growth.

Efficacy Against Weeds

-

Target Weeds : this compound is effective against several problematic weeds, including:

- Common lambsquarters (Chenopodium album)

- Pigweed (Amaranthus spp.)

- Morning glory (Ipomoea spp.)

- Application Rates : Typical application rates range from 0.5 to 1.5 kg/ha depending on the target weed species and growth stage.

Residue Analysis

Research has demonstrated that this compound can be detected in soil and water following application, necessitating studies on its environmental impact and residue management.

| Matrix | Average Recovery (%) | Limit of Detection (mg/kg) |

|---|---|---|

| Soil | 75.4 - 106.0 | 0.01 |

| Water | 80.0 - 100.0 | 0.005 |

| Wheat Plants | 90.0 - 95.0 | 0.01 |

This data indicates that the compound can be reliably measured in various matrices, which is crucial for regulatory compliance and environmental monitoring .

Environmental Impact Studies

The environmental fate of this compound has been evaluated through various studies assessing its mobility, degradation, and potential effects on non-target organisms.

Mobility and Persistence

Studies indicate that this compound exhibits moderate persistence in soil, with half-lives ranging from 10 to 30 days depending on soil type and environmental conditions. This persistence raises concerns regarding potential accumulation in agricultural systems.

Non-target Organism Toxicity

Research has assessed the toxicity of this compound to various non-target organisms:

- Aquatic Species : The compound has shown low toxicity to fish and aquatic invertebrates, indicating minimal risk to aquatic ecosystems.

- Terrestrial Species : It is classified as practically non-toxic to birds and small mammals, which supports its use in integrated pest management programs .

Field Trials

Field trials conducted over multiple growing seasons have demonstrated the effectiveness of this compound in reducing weed populations while maintaining crop yields.

- Location : Southern United States

- Crop : Soybean

- Weed Pressure : High

- Results : A reduction of target weed populations by over 80% was observed with a single application during the early growth stages of soybeans.

Regulatory Assessments

Regulatory bodies such as the Environmental Protection Agency have conducted comprehensive assessments of this compound's safety profile, concluding that it poses minimal risk when used according to label instructions .

作用機序

Cloransulam-desethyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, DNA synthesis, and cell division, ultimately leading to the death of the target weeds .

類似化合物との比較

Cloransulam-methyl: The parent compound, which is also an ALS inhibitor used as a herbicide.

Flumetsulam: Another sulfonamide herbicide with a similar mechanism of action.

Metosulam: A related compound with comparable herbicidal properties.

Uniqueness: Cloransulam-desethyl is unique due to its specific structural modifications, which enhance its herbicidal activity and environmental stability. Its ability to control a broad spectrum of broadleaf weeds with minimal impact on non-target plants makes it a valuable tool in agricultural weed management .

生物活性

Cloransulam-desethyl is a metabolite of cloransulam-methyl, a herbicide belonging to the triazolopyrimidine sulfonamide class. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies, focusing on its toxicity, mechanisms of action, and ecological effects.

This compound is characterized by its structural similarity to other triazolopyrimidine herbicides, which allows it to inhibit specific biochemical pathways in plants. Its chemical structure contributes to its effectiveness as a herbicide, targeting protoporphyrinogen oxidase (PPO) in plants.

This compound functions primarily through the inhibition of PPO, an enzyme critical in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative stress and subsequent plant death. The selectivity of this compound for PPO makes it an effective herbicide with minimal effects on non-target organisms.

Acute and Chronic Toxicity

- Acute Toxicity : this compound exhibits low acute toxicity levels across various species. Studies classify it as Toxicity Category IV, indicating minimal risk upon exposure .

- Chronic Toxicity : Long-term exposure studies reveal that the primary target organs are the liver and kidneys. In chronic feeding studies involving rats, significant changes were observed in liver enzyme activities and kidney function parameters at higher doses .

Case Studies

- Liver Effects : In a chronic toxicity study involving rats, increased liver weights and hepatocellular hypertrophy were noted at doses exceeding 75 mg/kg/day . These findings suggest that this compound could potentially lead to hepatotoxic effects with prolonged exposure.

- Kidney Pathology : Another study indicated renal changes such as tubular pathology and altered urine parameters at doses starting from 100 mg/kg/day . These results underscore the importance of monitoring renal function in populations exposed to this compound.

Effects on Non-target Species

Research indicates that this compound has low toxicity to birds, mammals, and aquatic organisms. For example:

- Birds : Classified as practically non-toxic.

- Aquatic Life : Exhibits minimal risk to fish and invertebrates, with sensitive species like green algae showing some vulnerability at higher concentrations .

Environmental Persistence

The persistence of this compound in soil and water environments is a concern for agricultural practices. Residue studies show that it can remain active long after application, potentially affecting non-target crops such as sweet corn and potatoes .

Data Summary

| Parameter | Observations |

|---|---|

| Acute Toxicity Classification | Low (Toxicity Category IV) |

| Primary Target Organs | Liver, Kidney |

| NOEL (Rat) | 75 mg/kg/day |

| LOEL (Rat) | 325 mg/kg/day (liver enzyme changes) |

| Ecotoxicity (Birds) | Practically non-toxic |

| Ecotoxicity (Aquatic Species) | Minimal risk; sensitive species affected |

特性

IUPAC Name |

3-chloro-2-[(7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN5O5S/c13-6-3-1-2-5(10(20)21)9(6)18-25(23,24)11-16-8-4-7(14)15-12(22)19(8)17-11/h1-4,18H,(H,15,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCHFNZPFNXSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339399 | |

| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171297-30-6 | |

| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。